![molecular formula C13H10F3N3 B13425695 N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide CAS No. 23565-12-0](/img/structure/B13425695.png)
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as 3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Uniqueness
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboximidamide group contributes to its versatility and potential for various applications .
Eigenschaften
CAS-Nummer |
23565-12-0 |
|---|---|
Molekularformel |
C13H10F3N3 |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19) |
InChI-Schlüssel |
SYYJVJLUTRKXKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


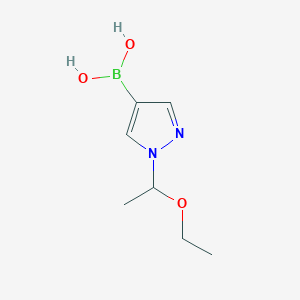
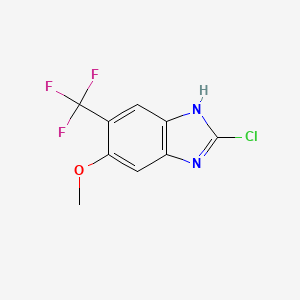
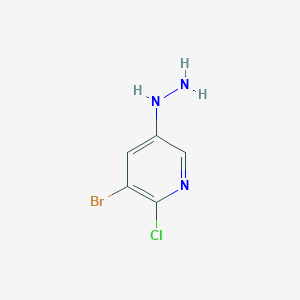
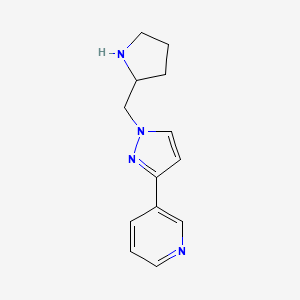
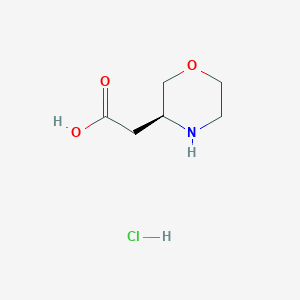
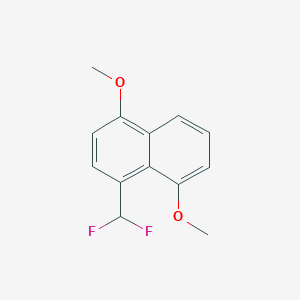
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
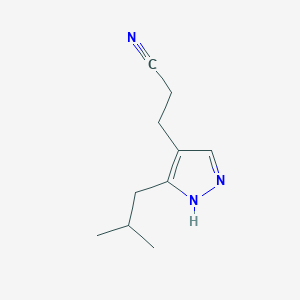
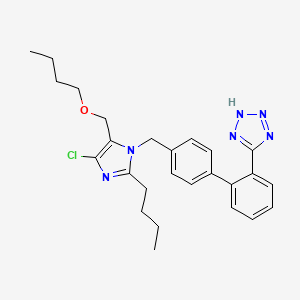
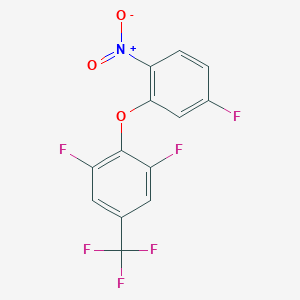
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
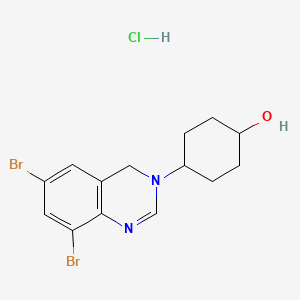
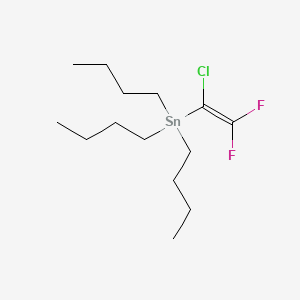
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
